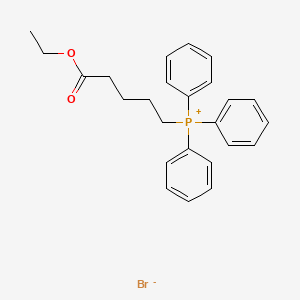

(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide

Descripción general

Descripción

(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C25H28BrO2P. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a butyl chain with an ethoxycarbonyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Métodos De Preparación

The synthesis of (4-Ethoxycarbonylbutyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with 4-bromobutyric acid ethyl ester under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Análisis De Reacciones Químicas

(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.

Biology: The compound is studied for its potential role in mitochondrial targeting due to the lipophilic nature of the triphenylphosphonium group.

Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting specific cellular components.

Mecanismo De Acción

The mechanism of action of (4-Ethoxycarbonylbutyl)triphenylphosphonium bromide involves its ability to form stable phosphonium ylides, which are key intermediates in various organic reactions. The triphenylphosphonium group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially target mitochondrial components. This property is particularly useful in studies related to mitochondrial function and drug delivery.

Comparación Con Compuestos Similares

Similar compounds to (4-Ethoxycarbonylbutyl)triphenylphosphonium bromide include:

(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide: This compound has a similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

(4-Carboethoxybutyl)triphenylphosphonium bromide: Another closely related compound with slight variations in the alkyl chain, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of chemical and biological applications.

Actividad Biológica

(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide is a member of the triphenylphosphonium (TPP) family, which has garnered attention for its potential applications in targeted drug delivery, particularly in cancer therapy. This compound is characterized by its ability to selectively accumulate in mitochondria, which are critical for cellular energy metabolism and play a significant role in apoptosis and other cellular processes.

- Molecular Formula : CHBrOP

- Molecular Weight : 409.37 g/mol

- Appearance : White to almost white crystalline powder

- Solubility : Soluble in organic solvents, sparingly soluble in water

The biological activity of this compound is primarily attributed to its ability to target mitochondria. The TPP cation facilitates the selective accumulation of the compound within mitochondrial membranes due to the negative membrane potential characteristic of these organelles. This accumulation can disrupt mitochondrial function and induce apoptosis in cancer cells.

Antiproliferative Effects

Research indicates that TPP derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that TPP-linked compounds inhibited cell growth with IC values often below 10 μM in human cancer cell lines such as colon (HST-116), melanoma (A375), prostate (PC-3), and breast carcinoma (T-47D) cells .

Mitochondrial Dysfunction

The hydrophobicity of the TPP cation plays a crucial role in the compound's ability to induce mitochondrial dysfunction. Increased hydrophobicity enhances the accumulation of TPP derivatives in mitochondria, leading to alterations in mitochondrial membrane potential and inhibition of ATP synthesis . For instance, compounds with longer aliphatic chains exhibited greater cytotoxicity towards cancer cells while sparing non-malignant cells .

Study 1: Cytotoxicity Assessment

In a comparative study, the cytotoxic effects of various TPP derivatives were evaluated against both malignant and non-malignant cell lines. The results indicated that this compound had a significantly lower cytotoxic effect on non-malignant cells compared to cancer cells, highlighting its potential for selective targeting .

Study 2: Mechanistic Insights

Another study explored the mechanisms by which TPP compounds induce apoptosis in cancer cells. It was found that these compounds could generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The introduction of an ethoxycarbonyl group enhanced the compound's efficacy by promoting ROS generation within the mitochondria .

Data Tables

| Compound Name | IC (μM) | Target Cell Line | Mitochondrial Accumulation |

|---|---|---|---|

| This compound | <10 | HST-116 (Colon Cancer) | High |

| Dodecyl-TPP | 250 | MCF-7 (Breast Cancer) | Moderate |

| Propyl-TPP | <10 | A375 (Melanoma) | High |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-Ethoxycarbonylbutyl)triphenylphosphonium bromide?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting triphenylphosphine with 4-bromoethyl ethyl carbonate in anhydrous solvents like toluene or dichloromethane under reflux. The reaction proceeds through an SN2 mechanism, where triphenylphosphine displaces the bromide ion, forming the phosphonium salt. Purification is achieved via recrystallization from ethanol or acetonitrile .

Key Reaction:

Q. How is this compound utilized in Wittig reactions?

As a Wittig reagent, the compound reacts with aldehydes/ketones to form alkenes. The ethoxycarbonyl group enhances ylide stability, enabling selective olefination. For example, it generates α,β-unsaturated esters in high yields under mild conditions (e.g., THF, NaH, 0–25°C). The stereoselectivity (E/Z ratio) depends on solvent polarity and base strength .

Methodological Tip:

- Use anhydrous conditions to prevent hydrolysis of the ylide.

- Monitor reaction progress via TLC (Rf shift from aldehyde to alkene).

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reaction outcomes?

Discrepancies in product yields or selectivity often arise from impurities in the phosphonium salt or solvent effects. To address this:

- NMR Spectroscopy : Confirm salt purity by checking for residual triphenylphosphine (δ 0.8–1.2 ppm in P NMR).

- HPLC-MS : Detect side products (e.g., oxidized phosphine oxides) that may inhibit ylide formation.

- Kinetic Studies : Compare reaction rates in polar (DMF) vs. non-polar (toluene) solvents to identify solvent-dependent pathways .

Table 1: Common Contaminants and Detection Methods

| Contaminant | Detection Method | Impact on Reaction |

|---|---|---|

| Triphenylphosphine | P NMR (δ \sim-5 ppm) | Reduces ylide concentration |

| Moisture | Karl Fischer titration | Hydrolyzes ylide to ester |

| Oxidized byproducts | HPLC-MS | Compete for aldehyde binding |

Q. How can reaction conditions be optimized for challenging substrates?

For sterically hindered aldehydes (e.g., ortho-substituted aromatics), modify:

- Base : Replace NaH with milder bases (e.g., DBU) to reduce side reactions.

- Temperature : Lower temperatures (e.g., -20°C) improve selectivity for E-alkenes.

- Additives : Use crown ethers to enhance ylide solubility in non-polar solvents .

Case Study :

Reaction with 2-naphthaldehyde in THF/NaH yielded 85% E-alkene, while DMF/DBU increased Z-selectivity to 65% due to altered transition-state stabilization .

Q. What are the biological implications of its mitochondrial targeting?

The triphenylphosphonium moiety enables selective accumulation in mitochondria (Δψ-dependent uptake). Researchers use it to deliver antioxidants (e.g., MitoQ analogs) or pro-apoptotic agents. Key parameters:

- Lipophilicity : LogP \sim3.5 ensures membrane permeability.

- Dosage : >10 μM may depolarize mitochondrial membranes, confounding results. Validate using JC-1 staining or Seahorse assays .

Table 2: Comparison with Related Phosphonium Salts

| Compound | LogP | Mitochondrial Uptake Efficiency |

|---|---|---|

| (4-Ethoxycarbonylbutyl)PPh₃⁺Br⁻ | 3.4 | High |

| (4-Carboxybutyl)PPh₃⁺Br⁻ | 2.8 | Moderate |

| (4-Pentenyl)PPh₃⁺Br⁻ | 4.1 | Very High |

Q. Data Analysis and Mechanistic Insights

Q. How to interpret conflicting spectroscopic data in ylide characterization?

Ylide intermediates are transient; use low-temperature P NMR (-40°C) to stabilize signals. A singlet at δ +20–25 ppm confirms ylide formation. Discrepancies between calculated and observed [M+H]⁺ in ESI-MS may indicate salt dissociation; corroborate with HRMS .

Q. What computational methods predict reactivity trends?

DFT calculations (e.g., B3LYP/6-31G*) model ylide-aldehyde transition states. Key findings:

- Electron-withdrawing groups on aldehydes lower activation barriers.

- Steric effects dominate in ortho-substituted substrates, increasing ΔG‡ by 5–10 kcal/mol .

Q. Troubleshooting Guide

Common Issues and Solutions:

- Low Ylide Stability : Use freshly distilled THF and degas solvents to prevent oxidation.

- Side Reactions with Ketones : Employ bulky bases (e.g., LDA) to deprotonate less acidic ketones.

- Poor Solubility : Switch to DMF or add co-solvents (e.g., CH₃CN) .

Propiedades

IUPAC Name |

(5-ethoxy-5-oxopentyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O2P.BrH/c1-2-27-25(26)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,2,12-13,20-21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZBVXRRVWMYTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378606 | |

| Record name | (5-Ethoxy-5-oxopentyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54110-96-2 | |

| Record name | (5-Ethoxy-5-oxopentyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.